molecular formula C13H11N7O3 B13805553 Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester CAS No. 55994-71-3

Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester

Cat. No.: B13805553
CAS No.: 55994-71-3
M. Wt: 313.27 g/mol
InChI Key: OIIPVSXBRNJQID-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester is a complex organic compound with a unique structure that combines benzoic acid and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester typically involves multiple steps. One common method includes the azo coupling reaction between benzoic acid derivatives and pyrimidine compounds. The reaction conditions often require acidic or basic catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups.

    Pyrimidine derivatives: These compounds have a similar pyrimidine structure but vary in their substituents.

Uniqueness

The uniqueness of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester lies in its combined structure of benzoic acid and pyrimidine, which imparts distinct chemical and biological properties .

Properties

CAS No.

55994-71-3

Molecular Formula

C13H11N7O3

Molecular Weight

313.27 g/mol

IUPAC Name

methyl 2-[[4-amino-2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]diazenyl]benzoate

InChI

InChI=1S/C13H11N7O3/c1-23-12(22)7-4-2-3-5-8(7)19-20-9-10(15)17-13(16-6-14)18-11(9)21/h2-5H,1H3,(H4,15,16,17,18,21)

InChI Key

OIIPVSXBRNJQID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C(N=C(NC2=O)NC#N)N

Origin of Product

United States

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